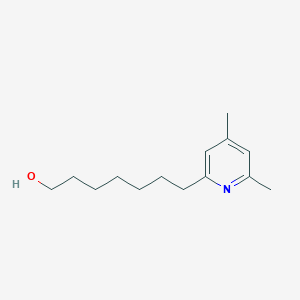
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol is an organic compound with the molecular formula C14H23NO It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a heptanol chain attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as heptylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in an appropriate solvent.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-one.
Reduction: Formation of 7-(4,6-Dimethylpyridin-2-yl)heptane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-pyridinol
- 4,6-Dimethyl-2-pyridinecarboxaldehyde
- 4,6-Dimethyl-2-pyridinecarboxylic acid
Uniqueness
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol is unique due to its heptanol chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63265-77-0 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
7-(4,6-dimethylpyridin-2-yl)heptan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-12-10-13(2)15-14(11-12)8-6-4-3-5-7-9-16/h10-11,16H,3-9H2,1-2H3 |
InChI Key |
JQDZBQPPBAKROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)CCCCCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















